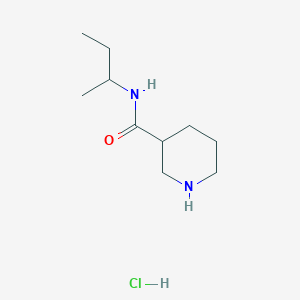
N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
“N-sec-butyl Pentylone (hydrochloride)” is an analytical reference standard categorized as a cathinone . This product is intended for research and forensic applications .
Synthesis Analysis
A method for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been developed .Molecular Structure Analysis
The molecular formula of “N-sec-butyl Pentylone (hydrochloride)” is C16H23NO3 • HCl .Chemical Reactions Analysis
The high temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-sec-butyl Pentylone (hydrochloride)” include a molecular weight of 313.8, and it is a crystalline solid .Scientific Research Applications
Dopamine D3 Receptor Research
N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride and its derivatives have been significantly utilized in the field of neuroscience, particularly in studying dopamine D3 receptor (DA D3R) activities. These compounds are instrumental in understanding the role of DA D3R in substance abuse. For instance, DA D3R-selective fluorenyl amides and 2-pyridylphenyl amides have been examined for their transport, metabolism, pharmacokinetics, and brain uptake in the context of psychostimulant abuse. These studies are crucial for developing next-generation D3R selective agents aimed at treating drug addiction (Mason et al., 2010).
Chemical Property Modification
Research also delves into the chemical modification of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride to alter its pharmacological properties. By selectively introducing fluorine atoms into the side chains of compounds like ropivacaine and levobupivacaine, scientists can modulate basicity, lipophilicity, and oxidative degradation rates. This kind of structural modification is vital for tailoring drugs to specific medical needs while optimizing their safety and efficacy profiles (Vorberg et al., 2016).
Cancer Research
The compounds are also pivotal in cancer research. For instance, 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, synthesized as curcumin mimics, have displayed high anti-proliferative properties against cancer cell lines. These findings are crucial for the development of new chemotherapy agents, offering potential treatments that could be more effective and selective against carcinoma cells (Fawzy et al., 2019).
Synthesis and Scalability
In the realm of pharmaceutical manufacturing, the development of scalable and facile processes for synthesizing N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is critical. Such processes ensure the availability of these compounds for further pharmaceutical development and research, highlighting the compound's importance in the drug development pipeline (Wei et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is currently unknown due to the lack of specific information . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be investigated further.
properties
IUPAC Name |
N-butan-2-ylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKQJSVUBPDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





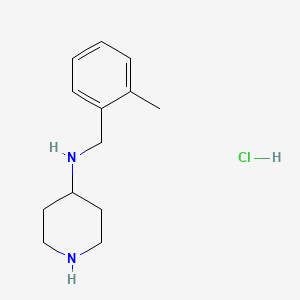
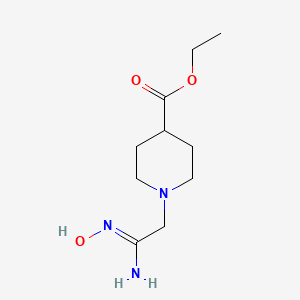

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)
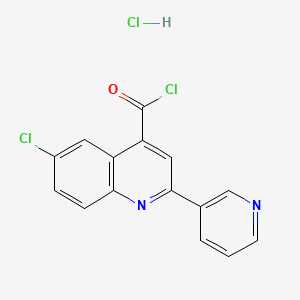
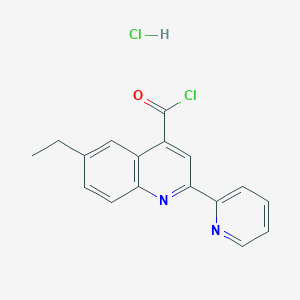
![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)